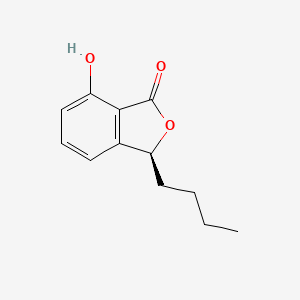
Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)dichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)dichloro-: is a coordination complex of platinum with the molecular formula C18H14Cl2N2O4Pt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)dichloro- typically involves the reaction of platinum salts with 3-amino-2H-1-benzopyran-2-one ligands. The reaction is carried out in a suitable solvent, such as ethanol or water, under controlled temperature and pH conditions to ensure the formation of the desired complex .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process includes purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the chloride ligands are replaced by other ligands such as thiocyanate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions often use reagents like potassium thiocyanate or sodium azide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiocyanate yield Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)bis(thiocyanato-S)- .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes .
Biology: In biological research, it is studied for its potential interactions with biomolecules, including proteins and nucleic acids .
Medicine: The compound is being investigated for its potential use in cancer therapy due to its ability to interact with DNA and inhibit cell proliferation .
Industry: In the industrial sector, it is used in the development of advanced materials and as a component in certain types of sensors .
Mecanismo De Acción
The mechanism by which Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)dichloro- exerts its effects involves the coordination of the platinum center with target molecules. This coordination can lead to the formation of stable complexes that alter the function of the target molecules. In the case of its potential use in cancer therapy, the compound interacts with DNA, leading to the formation of DNA adducts that inhibit replication and transcription processes .
Comparación Con Compuestos Similares
- Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)bis(thiocyanato-S)-
- Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)diiodo-
Comparison: Compared to similar compounds, Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)dichloro- is unique due to its specific ligand coordination and the resulting chemical properties. The dichloro ligands provide distinct reactivity and stability compared to other ligands such as thiocyanate or diiodo .
Propiedades
Fórmula molecular |
C18H12Cl2N2O4Pt |
|---|---|
Peso molecular |
586.3 g/mol |
Nombre IUPAC |
dichloroplatinum(2+);(2-oxochromen-3-yl)azanide |
InChI |
InChI=1S/2C9H6NO2.2ClH.Pt/c2*10-7-5-6-3-1-2-4-8(6)12-9(7)11;;;/h2*1-5,10H;2*1H;/q2*-1;;;+4/p-2 |
Clave InChI |
LYHVOBRYLPEDGT-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=O)O2)[NH-].C1=CC=C2C(=C1)C=C(C(=O)O2)[NH-].Cl[Pt+2]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



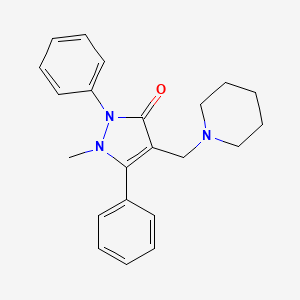
![2,3-Dihydro-1H-imidazo[1,2-b]pyrazol-7-amine](/img/structure/B12872646.png)
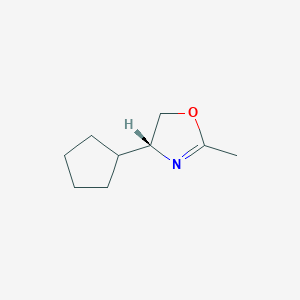
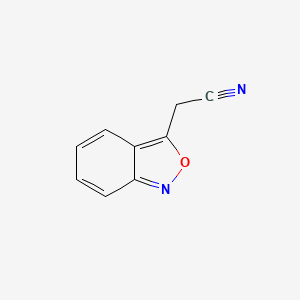
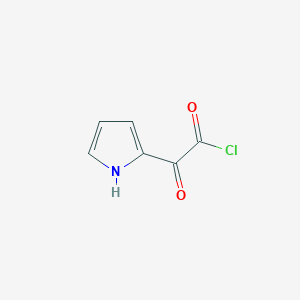
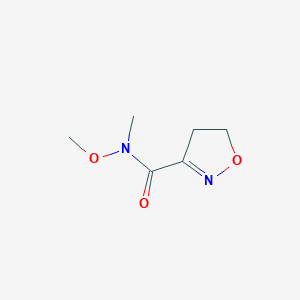
![3,4,4A,5-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B12872685.png)
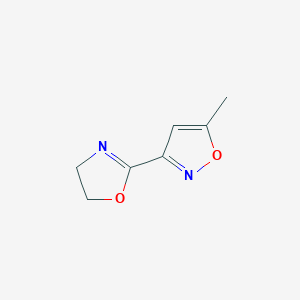
![(Z)-2-(Prop-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one](/img/structure/B12872699.png)
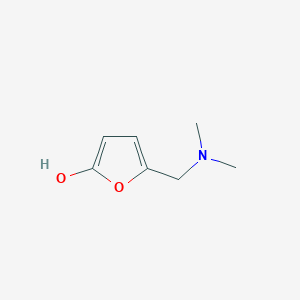
![2-Aminobenzo[d]oxazol-5-ol](/img/structure/B12872714.png)
![1-Isopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12872730.png)
